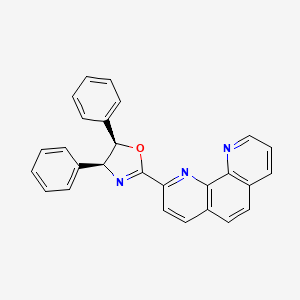
(4S,5R)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5R)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral compound that features a phenanthroline moiety and a dihydrooxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Phenanthroline Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Dihydrooxazole Ring: This step often involves the reaction of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Chiral Resolution: The final step involves the separation of the enantiomers to obtain the (4S,5R) configuration.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents.
化学反应分析
Types of Reactions
(4S,5R)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学研究应用
Chemistry
In chemistry, (4S,5R)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is used as a ligand in coordination chemistry. Its chiral nature makes it valuable in asymmetric catalysis.
Biology
In biology, this compound can be used to study the interactions between metal ions and biological molecules, which is important for understanding metalloproteins and metalloenzymes.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which (4S,5R)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole exerts its effects often involves coordination with metal ions. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic processes.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry.
1,10-Phenanthroline: A parent compound of the phenanthroline moiety.
Oxazoline Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
What sets (4S,5R)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole apart is its chiral nature and the combination of the phenanthroline and dihydrooxazole moieties. This unique structure allows for specific interactions with metal ions and other molecules, making it highly versatile in various applications.
属性
IUPAC Name |
(4S,5R)-2-(1,10-phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O/c1-3-8-18(9-4-1)25-26(21-10-5-2-6-11-21)31-27(30-25)22-16-15-20-14-13-19-12-7-17-28-23(19)24(20)29-22/h1-17,25-26H/t25-,26+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKHFUNLOVIPJM-IZZNHLLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
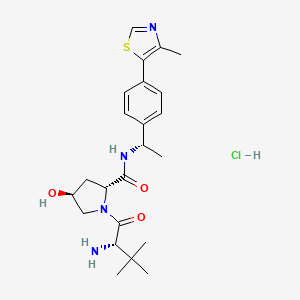
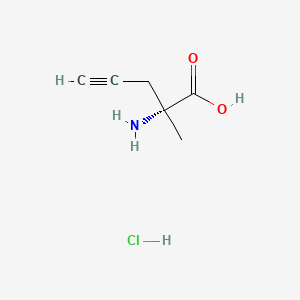
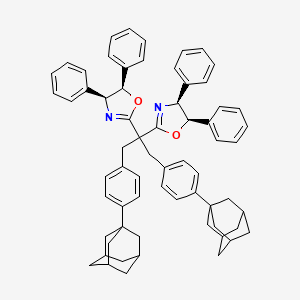
![(3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8238922.png)
![(5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B8238926.png)
![(5S)-6,6'-Bis(di-p-tolylphosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B8238928.png)
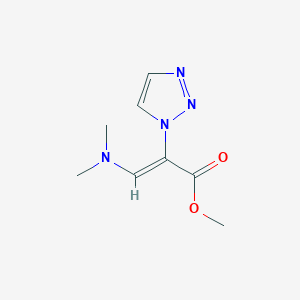
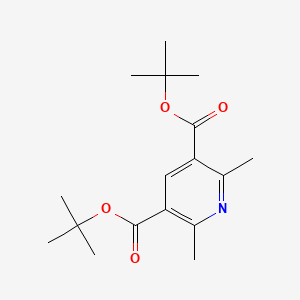
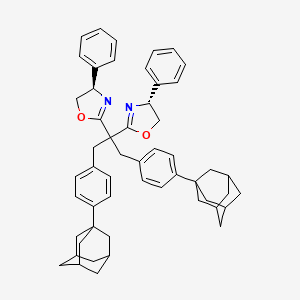
![2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B8238967.png)
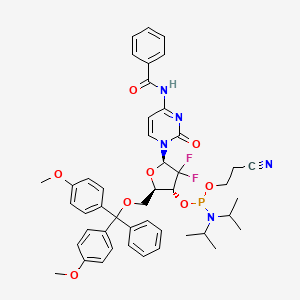
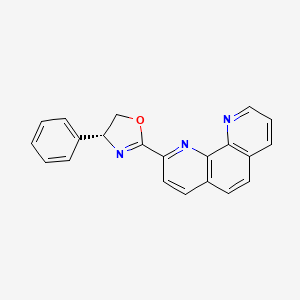
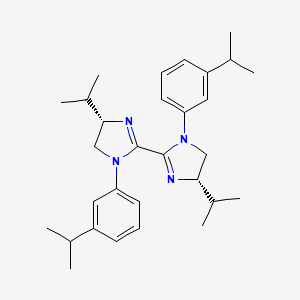
![4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8239005.png)
